n-((1,2,3-Thiadiazol-4-yl)methyl)-3,5-difluoroaniline
Description
n-((1,2,3-Thiadiazol-4-yl)methyl)-3,5-difluoroaniline is a heterocyclic compound featuring a 1,2,3-thiadiazole ring fused to a methyl group, which is further attached to a 3,5-difluoroaniline moiety. The 1,2,3-thiadiazole ring contributes sulfur and nitrogen atoms, imparting unique electronic and steric properties, while the 3,5-difluoroaniline group introduces electron-withdrawing fluorine substituents that influence reactivity and intermolecular interactions.
This compound is likely synthesized via functionalization of 3,5-difluoroaniline, a precursor commonly used in diazotization and Sandmeyer bromination reactions . Notably, commercial availability of this compound has been discontinued, as indicated by supplier catalogs .
Properties
Molecular Formula |
C9H7F2N3S |
|---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
3,5-difluoro-N-(thiadiazol-4-ylmethyl)aniline |
InChI |
InChI=1S/C9H7F2N3S/c10-6-1-7(11)3-8(2-6)12-4-9-5-15-14-13-9/h1-3,5,12H,4H2 |
InChI Key |
RDUMRMXNAHMLPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)NCC2=CSN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,2,3-Thiadiazol-4-yl)methyl)-3,5-difluoroaniline typically involves the reaction of 3,5-difluoroaniline with a thiadiazole derivative. One common method is the reaction of 3,5-difluoroaniline with 4-chloromethyl-1,2,3-thiadiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-((1,2,3-Thiadiazol-4-yl)methyl)-3,5-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted thiadiazole or aniline derivatives .
Scientific Research Applications
N-((1,2,3-Thiadiazol-4-yl)methyl)-3,5-difluoroaniline is a chemical compound featuring a thiadiazole ring bonded to a methyl group and a 3,5-difluoroaniline moiety. The presence of these functional groups gives the compound potential reactivity and biological activity.
Scientific Research Applications
Antimicrobial Properties
- This compound has potential antimicrobial and antifungal properties. Many 2-amino-1,3,4-thiadiazole derivatives display antimicrobial activity and can be considered lead compounds for drug synthesis . Halogens attached to phenyl-1,3,4-thiadiazol moieties can increase antibacterial activity, particularly against Gram-positive bacteria, while oxygenated substituents impart antifungal activity .
- Studies show that some fluorinated compounds incorporating a 1,3,4-thiadiazole ring exhibit antibacterial activity against S. aureus and E. coli strains, as well as antifungal activity against A. niger . Certain 1,3,4-thiadiazole derivatives have demonstrated higher activity against C. albicans than itraconazole .
Biological Activities
- Research indicates that this compound exhibits significant biological activities, including potential anticancer properties. The thiadiazole moiety can interact with biological targets, potentially modulating enzyme activity or cellular pathways.
- The compound's mechanism of action likely involves binding to specific enzymes or receptors within cells, which can alter their function and lead to therapeutic effects.
Structural Similarities and Uniqueness
- The uniqueness of this compound lies in its specific arrangement of functional groups and the presence of difluorination on the aromatic ring. This configuration influences both its chemical reactivity and biological properties compared to other thiadiazole derivatives.
- Other compounds with structural similarities include:
- 3-(2-fluorophenyl)-N-methyl-1,2,4-thiadiazol-5-amine, which contains a thiadiazole ring and fluorophenyl group, but different fluorine positioning affects reactivity.
- 4-(1,2-thiadiazol-4-yl)aniline, which has a similar aniline structure but lacks fluorine substitutions, altering its biological activity.
- 2-(1,2-thiadiazol-4-yl)phenol, which contains a phenolic group instead of an amine, impacting solubility and reactivity.
Synthesis
The synthesis of this compound involves multiple steps, reflecting the complexity required to create the compound.
Data Table
Mechanism of Action
The mechanism of action of N-((1,2,3-Thiadiazol-4-yl)methyl)-3,5-difluoroaniline involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Pesticidal Activity: The compound inhibits key enzymes in pests, leading to their death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1. 2,4-Di-tert-butyl-6-[(2,5-difluorophenyl)iminomethyl]phenol
This Schiff base derivative, reported in Acta Crystallographica Section E , shares the difluoroaniline moiety but differs in its salicylaldimine backbone and tert-butyl substituents. Key comparisons include:
2.2. N-[5-Methylisoxazole-amino-3-yl]-3,5-di-tert-butyl-salicylaldimine
This structurally related Schiff base, studied by Çelik et al. , shares a salicylaldimine backbone but replaces the thiadiazole with an isoxazole ring. Key differences include:
- Electronic Effects : The isoxazole’s oxygen atom introduces stronger electron-withdrawing character compared to the thiadiazole’s sulfur-nitrogen system.
- Coordination Chemistry : Isoxazole derivatives are more commonly used in metal-ligand complexes, whereas thiadiazoles may exhibit distinct binding modes due to sulfur’s polarizability.
2.3. iso-Propyl (5-Methyl-2-thienyl) Sulfide
Thiophenes and thiadiazoles differ in aromaticity (thiophene is more π-electron-rich), which affects their reactivity in electrophilic substitution or coordination reactions.
Biological Activity
n-((1,2,3-Thiadiazol-4-yl)methyl)-3,5-difluoroaniline is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The compound comprises a thiadiazole ring connected to a 3,5-difluoroaniline moiety. The thiadiazole structure enhances its biological reactivity, while the difluorination of the aniline ring may influence its pharmacological profile.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiadiazole Ring : This is achieved through reactions involving hydrazonoyl halides and thiocyanates.
- Coupling with Aniline : The thiadiazole is then coupled with a difluoro-substituted benzene derivative via nucleophilic substitution.
Antimicrobial Properties
Research indicates that this compound exhibits substantial antimicrobial activity. The mechanism of action is believed to involve interaction with specific enzymes or cellular pathways.
Table 1: Antimicrobial Activity Comparison
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | E. coli | 32.6 | |
| 2-amino-1,3,4-thiadiazole | S. aureus | 25 | |
| 4-amino-2-{5-(4-substituted phenyl)amino}-1,3,4-thiadiazol-2-yl}phenols | B. subtilis | 20 |
The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Notably, it exhibits lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics like ampicillin and fluconazole.
Antifungal Activity
In addition to antibacterial effects, this compound has demonstrated antifungal activity against strains such as Candida albicans and Aspergillus niger.
Table 2: Antifungal Activity Overview
The presence of halogen atoms in the structure appears to enhance its antifungal properties.
Anticancer Properties
Emerging studies suggest that this compound may possess anticancer properties by inhibiting specific cancer cell lines. The compound's ability to modulate enzyme activity is crucial for its potential therapeutic effects.
Case Studies and Research Findings
- Antimicrobial Screening : A study involving various thiadiazole derivatives highlighted that those with fluorinated substituents exhibited increased antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus, supporting the potential of this compound in treating infections caused by these pathogens .
- Mechanistic Insights : Research indicates that the compound's biological activity may be attributed to its ability to bind to target enzymes or receptors within cells. This binding alters their function and can lead to therapeutic outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
